(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate
Description
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-4)18-14(20)10-19(3)17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
WRNISQVOSNYVLB-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Yield and Purity
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise Amide Bond | 63–75% | >95% | Moderate |
| SPPS | 52–68% | >99% | High |
| TCBOXY-Mediated | 82–89% | 98–99% | Low |
Advantages and Limitations
-
Stepwise Amide Bond: Suitable for small-scale synthesis but requires extensive purification.
-
SPPS: High purity and automation potential but limited to linear sequences.
-
TCBOXY-Mediated: Exceptional stereocontrol but costly reagents.
Industrial-Scale Optimization
A patent by US8039662B2 describes a methanol recycling protocol to enhance yield:
-
Initial Reaction:
L-Valine (1 mol), methanol (6 mol), and H2SO4 (2.5 equiv) are refluxed (65°C, 2 hours). -
Concentration and Recycling:
-
Methanol/water is evaporated under vacuum (20 mbar, 70°C).
-
Fresh methanol (50% initial volume) is added, and steps are repeated 5×.
-
Key Data:
| Cycle | Yield Increase | Final Yield |
|---|---|---|
| 1 | 75–85% | 85% |
| 5 | 99–99.5% | 99.2% |
Analytical Validation
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuroprotection.
Anticancer Activity
Research indicates that (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and non-histone proteins, which modulates gene expression related to apoptosis and cell cycle regulation.
Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a marked increase in pro-apoptotic factors, suggesting a potential therapeutic application in oncology.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, it was found to reduce amyloid-beta-induced toxicity in neuronal cultures. This effect is attributed to the modulation of inflammatory responses and enhancement of neuronal survival pathways.
Case Study : In vitro studies showed that (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate significantly reduced neuronal cell death caused by oxidative stress, indicating its potential as a treatment for neurodegenerative disorders.
Comparative Data Table
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations:
- Steric and Electronic Effects: The trifluoroethylamino group in the C₉H₁₆F₃NO₂ compound introduces strong electron-withdrawing effects, enhancing stability against hydrolysis compared to the benzyloxy carbonyl group in the target compound .
- Aromatic vs. This difference influences binding affinity in receptor studies .
- Ring Systems: The cyclobutane ring in C₇H₁₂ClNO₂ imposes conformational rigidity, making it useful for designing constrained peptides, unlike the flexible methylbutanoate chain in the target compound .
Research Findings and Data Gaps
- Thermodynamic Properties : Boiling/melting points and solubility data are sparse, limiting direct physicochemical comparisons.
Biological Activity
Overview
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential biological applications. This compound is characterized by its molecular structure, which includes a benzyl group, an amino group, and an acetate moiety. Its synthesis typically involves multiple steps, including the protection of amino groups and esterification processes.
- IUPAC Name : Methyl 2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
- Molecular Formula : C14H18N2O5
- Molecular Weight : 286.30 g/mol
- CAS Number : 88568-95-0
The biological activity of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate may involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through various biochemical pathways, including:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Acting on receptors to modulate physiological responses.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate show promising antimicrobial properties. For example, studies on structurally related compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In related studies, compounds with similar functional groups have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the inhibition of specific signaling pathways that promote cancer cell survival has been observed with structurally analogous compounds .
Case Studies
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate low cytotoxicity levels for compounds within this chemical class, making them attractive candidates for further development in pharmaceuticals .
Q & A
Basic: What synthetic methodologies are recommended for preparing (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate?
Answer:
The synthesis typically involves sequential coupling and protection steps. Key steps include:
- Amino Group Protection : Use benzyloxycarbonyl (Cbz) groups to protect the methylamino moiety during coupling reactions, as seen in analogous syntheses of methyl esters with Cbz-protected amines .
- Amide Bond Formation : Activate carboxylic acid precursors (e.g., 2-(((benzyloxy)carbonyl)(methyl)amino)acetic acid) with coupling agents like HATU or DCC in anhydrous solvents (e.g., THF or DMF). highlights the use of diisopropylethylamine (DIPEA) as a base for similar amidation reactions.
- Esterification : Methanol or methyl iodide under basic conditions can introduce the methyl ester group. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective for purification .
Advanced: How can racemization be minimized during the coupling of the acetamido group?
Answer:
Racemization at the stereogenic (S)-center is a critical concern. Strategies include:
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce base-induced epimerization .
- Additives : Use HOBt or HOAt to suppress racemization by stabilizing active intermediates .
- Chiral Monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy to verify enantiopurity post-synthesis. ’s NMR protocols (e.g., δ 1.18–1.23 for methyl groups) can also detect diastereomeric impurities .
Basic: What analytical techniques confirm the compound’s structural and stereochemical integrity?
Answer:
- NMR Spectroscopy : Key signals include the methyl ester (δ ~3.79 ppm, singlet) and Cbz-protected amine protons (δ ~7.3–7.5 ppm, aromatic). ’s ¹H-NMR data (e.g., δ 9.00 for NH protons in DMSO-d₆) provides a reference for validating amine environments .
- LCMS : Confirm molecular weight (expected [M+H]+: ~349.3 g/mol) and purity (>95%). and report retention times under reverse-phase conditions .
- Optical Rotation : Compare [α]D values with literature to ensure enantiomeric excess .
Advanced: How can researchers troubleshoot discrepancies in NMR data between synthetic batches?
Answer:
- Impurity Analysis : Use 2D NMR (e.g., COSY, HSQC) to identify byproducts. For example, δ 2.54 ppm ( ) may indicate residual methylamine if deprotection is incomplete .
- Solvent Artifacts : Ensure complete removal of DMF or THF (common in coupling steps) via lyophilization or repeated ether washes. Residual solvents can shift proton signals .
- Diastereomer Formation : If unexpected peaks arise, re-examine coupling conditions (e.g., base strength, reaction time). ’s stereoselective synthesis of hydroxy esters highlights the role of chiral auxiliaries in avoiding diastereomers .
Basic: What are the primary research applications of this compound?
Answer:
- Peptide Mimetics : The acetamido and Cbz groups make it a precursor for non-natural amino acids in peptide drug design .
- Enzyme Substrates : Used to study esterase or protease specificity due to its labile methyl ester and stable amide bonds .
- Chiral Intermediates : The (S)-configuration is valuable in asymmetric synthesis of bioactive molecules, as seen in ’s thioamide derivatives .
Advanced: What strategies improve yield during large-scale purification?
Answer:
- Crystallization Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to induce crystallization. achieved 100% yield via silica gel chromatography but notes scalability challenges .
- Continuous Chromatography : Implement simulated moving bed (SMB) systems for high-throughput reverse-phase purification .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor eluent composition and automate fraction collection.
Basic: How should the compound be stored to ensure long-term stability?
Answer:
- Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the methyl ester or Cbz group. (despite unreliability) aligns with standard practices for moisture-sensitive compounds .
- Stability Monitoring : Perform periodic LCMS and NMR checks. Detect ester degradation via new peaks at δ 3.6–4.0 ppm (carboxylic acid formation) .
Advanced: How can computational methods aid in predicting reaction pathways for derivative synthesis?
Answer:
- DFT Calculations : Model transition states for amide bond formation to predict regioselectivity. ’s InChIKey-based structural data can guide force field parameterization .
- Retrosynthetic Tools : Platforms like Pistachio ( ) use relevance heuristics to propose feasible routes for introducing substituents (e.g., bromo or hydroxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
